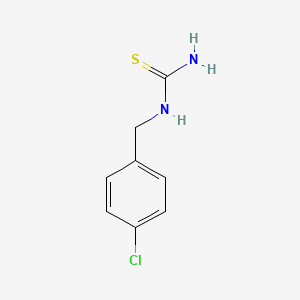

1-(4-Chlorobenzyl)-2-thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHPDONOCLCOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394631 | |

| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-37-0 | |

| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-Chlorobenzyl)-2-thiourea from 4-chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Chlorobenzyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development, starting from 4-chlorobenzylamine. This document provides a comprehensive overview of a reliable synthetic methodology, including a detailed experimental protocol, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities. The structural motif of N-substituted thioureas is present in numerous pharmacologically active molecules. This guide focuses on the preparation of this compound, outlining a robust and reproducible synthetic route accessible in a standard laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 4-chlorobenzylamine can be efficiently achieved through the reaction of the corresponding amine hydrochloride with a thiocyanate salt. This method provides a straightforward and high-yielding route to the desired product. The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

4-Chlorobenzylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Thiocyanate (NH₄SCN)

-

Ethanol

-

Benzene

-

Deionized Water

-

Decolorizing Carbon

3.2. Equipment

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle or steam bath

-

Mechanical stirrer

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

3.3. Synthetic Procedure

-

Formation of the Amine Hydrochloride: In a 500-mL round-bottom flask, suspend 4-chlorobenzylamine (0.1 mol, 14.16 g) in 300 mL of warm water. While stirring, add concentrated hydrochloric acid (0.11 mol, approximately 9.2 mL) to form a clear solution of 4-chlorobenzylamine hydrochloride.

-

Reaction with Ammonium Thiocyanate: To the solution from the previous step, add ammonium thiocyanate (0.11 mol, 8.37 g).

-

Reflux: Fit the flask with a reflux condenser and heat the mixture on a steam bath or with a heating mantle. A gentle reflux should be maintained.

-

Evaporation: After the initial heating, evaporate the reaction mixture to dryness. This can be achieved by continued heating on the steam bath, preferably with a gentle stream of air directed over the surface of the liquid.

-

Further Heating: Once a dry, grayish-white residual powder is obtained, continue heating the solid on the steam bath for an additional 4-5 hours to ensure the completion of the reaction.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Add 300 mL of water to the solid residue and warm the suspension to approximately 70°C with stirring.

-

Cool the mixture to 35°C and filter the crude product using a Büchner funnel.

-

-

Purification:

-

Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

-

Add a small amount of decolorizing carbon and boil the solution for a few minutes.

-

Filter the hot solution to remove the carbon.

-

To the hot filtrate, add hot benzene until turbidity is observed, and then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzylamine | |

| Molecular Formula | C₇H₈ClN | |

| Molecular Weight | 141.60 g/mol | |

| Reagents | ||

| Ammonium Thiocyanate | NH₄SCN | |

| Molecular Weight | 76.12 g/mol | |

| Hydrochloric Acid (conc.) | HCl | |

| Product | This compound | |

| Molecular Formula | C₈H₉ClN₂S | |

| Molecular Weight | 200.69 g/mol | |

| Melting Point | 142-144 °C | [1] |

| Appearance | White to yellow crystalline powder | |

| Reaction Conditions | ||

| Solvent | Water | |

| Temperature | Reflux, then heating of solid | |

| Reaction Time | 1 hour (reflux) + 4-5 hours (solid) | Adapted from a general procedure[2] |

| Expected Yield | 50-70% (typical for this method) | Based on similar reported syntheses[2] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

5.1. Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the thiourea moiety.

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

N-H bending: A band around 1620 cm⁻¹.

-

C-N stretching: Bands in the 1400-1500 cm⁻¹ region.

-

C=S stretching (Thioamide II band): A characteristic band around 1300-1400 cm⁻¹.

-

C-Cl stretching: A band in the region of 700-800 cm⁻¹.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzyl group, the methylene protons (-CH₂-), and the protons of the thiourea (-NH- and -NH₂). The aromatic protons will likely appear as two doublets in the range of 7.2-7.5 ppm. The methylene protons should appear as a singlet or a doublet (if coupled to the NH) around 4.5-5.0 ppm. The NH and NH₂ protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to have a chemical shift in the range of 180-190 ppm.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-chlorobenzylamine. The presented methodology is based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal and organic chemistry to access this valuable compound. The inclusion of quantitative data and workflow diagrams aims to facilitate the successful replication and adaptation of this synthesis in a laboratory setting.

References

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-2-thiourea (CAS: 24827-37-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-(4-Chlorobenzyl)-2-thiourea. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Properties and Physicochemical Data

This compound is a substituted thiourea derivative with potential applications in various research areas due to the versatile chemical nature of the thiourea moiety. The presence of a 4-chlorobenzyl group is expected to influence its lipophilicity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24827-37-0 | [1] |

| Molecular Formula | C₈H₉ClN₂S | |

| Molecular Weight | 200.69 g/mol | N/A |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 142-144 °C | [1] |

| Purity | ≥98% | [2] |

| Storage | Room temperature, in a dry, well-sealed container | [2] |

| Solubility | Soluble in polar organic solvents.[1] | N/A |

Note: Some data is based on supplier information and may not be from peer-reviewed studies.

Synthesis and Characterization

The synthesis of N-substituted thioureas can be achieved through several established methods. A common and effective approach involves the reaction of an appropriate isothiocyanate with a primary amine. For this compound, this would involve the reaction of 4-chlorobenzyl isothiocyanate with ammonia, or the reaction of 4-chlorobenzyl amine with a thiocyanate salt.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a substituted thiourea, which can be adapted for this compound.

Materials:

-

4-Chlorobenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Ammonia solution

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Formation of the Isothiocyanate: In a round-bottom flask, dissolve 4-chlorobenzoyl chloride in anhydrous acetone. Add potassium thiocyanate and reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction with Amine: After cooling the reaction mixture to room temperature, slowly add a concentrated solution of ammonia with constant stirring. The reaction is typically exothermic and should be controlled in an ice bath.

-

Precipitation and Filtration: Continue stirring for an additional 1-2 hours at room temperature. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar thiourea derivatives.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (protons on the chlorobenzyl ring) would appear as doublets in the range of δ 7.2-7.4 ppm.- The methylene protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet or a broadened singlet around δ 4.5-5.0 ppm.- The amine protons (-NH₂ and -NH-) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration. |

| ¹³C NMR | - The thiocarbonyl carbon (C=S) would appear in the range of δ 180-190 ppm.- Aromatic carbons would be observed between δ 120-140 ppm.- The methylene carbon (-CH₂-) would likely be in the range of δ 45-55 ppm. |

| FTIR (cm⁻¹) | - N-H stretching vibrations would be observed in the range of 3100-3400 cm⁻¹.- Aromatic C-H stretching around 3000-3100 cm⁻¹.- C=S stretching vibration would appear in the region of 1200-1300 cm⁻¹.- C-N stretching vibrations would be seen around 1400-1500 cm⁻¹.- C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ would be expected at m/z ≈ 200.69, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately 32% of the [M]⁺ peak). |

Potential Biological Activities and Mechanisms of Action

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The mechanism of action is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.

While specific biological data for this compound is not extensively available in the public domain, based on the activities of structurally related compounds, it can be postulated to exhibit inhibitory effects on various enzymes.

Potential as an Enzyme Inhibitor

Thiourea derivatives have been shown to inhibit several enzymes, including urease and carbonic anhydrase. The proposed mechanism often involves the interaction of the sulfur and nitrogen atoms of the thiourea group with the metal center of the enzyme, such as the nickel ions in urease.

Caption: Proposed interaction of a thiourea derivative with an enzyme active site.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of a thiourea derivative like this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Caption: A general workflow for the biological evaluation of a potential drug candidate.

Safety Information

This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily characterized by standard spectroscopic methods. While specific biological data for this compound is limited, the broader class of thiourea derivatives has demonstrated significant therapeutic potential. Further research into the specific biological targets and mechanisms of action of this compound is warranted to explore its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Chlorobenzyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(4-Chlorobenzyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its known properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties have been estimated based on computational models and data from structurally similar compounds due to the limited availability of direct experimental values in the literature.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉ClN₂S | --- |

| Molecular Weight | 200.69 g/mol | --- |

| Melting Point | 142-144 °C | Experimental |

| Boiling Point | Decomposes before boiling (Predicted) | Inferred from Thiourea Data[1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and DMSO (Predicted) | Inferred from general thiourea derivative properties |

| pKa | ~12-13 (Predicted) | Inferred from structurally similar thioureas |

| logP | ~2-3 (Predicted) | Inferred from QSAR studies on similar compounds[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for the synthesis and analysis of N-substituted thiourea derivatives.

Synthesis of this compound

This protocol describes a common method for the synthesis of N-monosubstituted thioureas from an amine and an isothiocyanate precursor, which is generated in situ.

Materials:

-

4-Chlorobenzylamine

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Acetone (anhydrous)

-

Hydrazine hydrate

-

Distilled water

-

Ice

Procedure:

-

Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to form benzoyl isothiocyanate.

-

Reaction with 4-Chlorobenzylamine: To the solution containing the in situ generated benzoyl isothiocyanate, add 4-chlorobenzylamine (1 equivalent) dropwise. The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of N-(4-Chlorobenzyl)-N'-benzoylthiourea: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is N-(4-Chlorobenzyl)-N'-benzoylthiourea.

-

Debenzoylation: The crude N-(4-Chlorobenzyl)-N'-benzoylthiourea is mixed with hydrazine hydrate (3 equivalents) and stirred at room temperature. This reaction is typically performed solvent-free.[4] The reaction is exothermic and should be monitored. The stirring is continued for 1-2 hours.

-

Isolation and Purification: After the debenzoylation is complete, the reaction mixture is poured into ice-cold water. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

-

Qualitative Assessment: To a series of test tubes, add a small, accurately weighed amount (e.g., 1 mg) of this compound. Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane) to each tube. Vortex each tube for 30 seconds and visually inspect for dissolution.

-

Semi-Quantitative Assessment: For solvents in which the compound appears soluble, add increasing, known amounts of the compound to a fixed volume of the solvent at a constant temperature until saturation is reached (i.e., solid material remains undissolved after vigorous and prolonged stirring).

Determination of pKa

The pKa of this compound can be determined by potentiometric titration or UV-spectrophotometry.

Potentiometric Titration:

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

-

Prepare a saturated solution of this compound in both n-octanol and water.

-

Mix equal volumes of the saturated n-octanol and water phases in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the solute between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the known biological activities of structurally related thiourea derivatives, which have been shown to induce apoptosis in cancer cells, a hypothetical signaling pathway is proposed. This pathway illustrates the potential mechanism of action of this compound.

Caption: Hypothetical apoptosis induction pathway.

Disclaimer: The physicochemical data presented in this guide, particularly the boiling point, solubility, pKa, and logP, are based on a combination of available experimental data for the specific compound and predictions derived from structurally related molecules and computational models. The signaling pathway is a hypothetical representation based on the known biological activities of similar thiourea derivatives and should be experimentally validated. This information is intended for research and development purposes and should be used with an understanding of its theoretical nature where explicit experimental data is lacking.

References

Spectroscopic Analysis of 1-(4-Chlorobenzyl)-2-thiourea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Chlorobenzyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the thiourea class of compounds, which are known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and biological activity. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.7 - 4.9 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 7.5 - 7.8 | Broad Singlet | 1H | N-H (Thiourea) |

| ~ 8.0 - 8.3 | Broad Singlet | 2H | -NH₂ (Thiourea) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 - 50 | -CH₂- (Methylene carbon) |

| ~ 128 - 130 | Aromatic CH |

| ~ 131 - 133 | Aromatic C-Cl |

| ~ 137 - 139 | Aromatic C (ipso to CH₂) |

| ~ 180 - 183 | C=S (Thiourea) |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |

| 3200 - 3100 | Medium | N-H stretching (NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1620 | Strong | N-H bending |

| ~ 1500 | Strong | C=S stretching (Thioamide I) |

| ~ 1400 | Medium | C-N stretching (Thioamide II) |

| ~ 1100 | Strong | C-Cl stretching |

| ~ 820 | Strong | p-substituted benzene C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~ 60 / 20 | [M]⁺ (Molecular ion) |

| 125/127 | 100 / 33 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |

| 90 | ~ 40 | [C₆H₄-CH₂]⁺ |

| 77 | ~ 30 | [C₆H₅]⁺ |

| 76 | ~ 15 | [CS(NH₂)]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[5]

Synthesis of this compound

A common method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with an amine. In this case, 4-chlorobenzyl isothiocyanate would be reacted with ammonia.

Procedure:

-

Dissolve 4-chlorobenzyl isothiocyanate in a suitable solvent such as ethanol or acetone.

-

Add an excess of aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of compound.

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural characterization. While the data presented here is predictive, it is based on well-established principles and data from analogous compounds. These techniques are crucial for confirming the identity and purity of the synthesized compound, which is a fundamental step in the process of drug discovery and development. Further experimental work is required to validate these predicted spectroscopic features.

References

Crystal Structure Determination of N,N′-bis(4-chlorophenyl)thiourea: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure determination of N,N′-bis(4-chlorophenyl)thiourea. Due to the absence of publicly available crystallographic data for 1-(4-Chlorobenzyl)-2-thiourea, this document focuses on a closely related and well-characterized compound to illustrate the principles and methodologies involved in such analyses. The experimental protocols and data presented herein are based on the published study of N,N′-bis(4-chlorophenyl)thiourea and are intended to serve as a comprehensive reference for researchers in the field.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their biological activity is often intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and crystal packing. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N,N′-bis(4-chlorophenyl)thiourea, a representative halogenated thiourea derivative.

Experimental Protocols

Synthesis of N,N′-bis(4-chlorophenyl)thiourea

A solution of p-chloroaniline (2.25 g, 17.6 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) was slowly added to a solution of p-chlorophenylisothiocyanate (3.0 g, 17.6 mmol) in 10 mL of anhydrous THF under a nitrogen atmosphere. The reaction mixture was then stirred at 60°C for one hour. After the reaction was complete, the volatile materials were removed under vacuum to yield a white powder. The crude product was purified by recrystallization from an acetone:hexane (1:1 v/v) mixture, yielding 3.8 g (94% yield) of N,N′-bis(4-chlorophenyl)thiourea.[1]

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified N,N′-bis(4-chlorophenyl)thiourea in a mixture of acetone and hexane (1:1 v/v) at room temperature.[1]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a diffractometer. The X-ray diffraction data were collected using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon were placed in calculated positions, while those bonded to nitrogen were located from a difference Fourier map and refined isotropically.[1]

Data Presentation

The crystallographic data and structure refinement parameters for N,N′-bis(4-chlorophenyl)thiourea are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₃H₁₀Cl₂N₂S |

| Formula weight | 297.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.038(3) Å, α = 90° |

| b = 6.330(6) Å, β = 100.32(3)° | |

| c = 18.912(5) Å, γ = 90° | |

| Volume | 1415.5(9) ų |

| Z | 4 |

| Calculated density | 1.394 Mg/m³ |

| Absorption coefficient | 0.613 mm⁻¹ |

| F(000) | 608 |

| Crystal size | Not reported |

| Theta range for data collection | Not reported |

| Index ranges | Not reported |

| Reflections collected | Not reported |

| Independent reflections | Not reported |

| Completeness to theta | Not reported |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Not reported |

| Goodness-of-fit on F² | Not reported |

| Final R indices [I>2sigma(I)] | R1 = not reported |

| R indices (all data) | wR2 = not reported |

| Largest diff. peak and hole | Not reported |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| S1 - C7 | 1.681(3) |

| N1 - C7 | 1.355(4) |

| N2 - C7 | 1.361(4) |

| N1 - C1 | 1.423(4) |

| N2 - C8 | 1.420(4) |

| Cl1 - C4 | 1.741(3) |

| Cl2 - C11 | 1.742(3) |

**Table 3: Selected Bond Angles (°) **

| Angle | Value |

| N1 - C7 - N2 | 115.5(3) |

| N1 - C7 - S1 | 121.9(2) |

| N2 - C7 - S1 | 122.6(2) |

| C7 - N1 - C1 | 126.8(3) |

| C7 - N2 - C8 | 127.3(3) |

| C3 - C4 - Cl1 | 119.3(3) |

| C10 - C11 - Cl2 | 119.5(3) |

Visualization of Methodologies

The following diagrams illustrate the key workflows in the crystal structure determination process.

Conclusion

This technical guide has outlined the essential steps and presented the key data for the crystal structure determination of N,N′-bis(4-chlorophenyl)thiourea. While this serves as a representative example, the methodologies described are broadly applicable to the crystallographic analysis of other thiourea derivatives. The detailed structural information obtained from such studies is invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Chlorobenzyl)-2-thiourea in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzyl)-2-thiourea is an organic compound containing a thiourea moiety, which is a versatile functional group in medicinal chemistry and material science. The solubility and stability of this compound in various solvents are critical parameters for its potential applications in drug development, synthesis, and formulation. Understanding these properties is essential for ensuring product quality, efficacy, and shelf-life. This document outlines the theoretical solubility and stability profiles of this compound, along with detailed experimental protocols for their determination.

Solubility Profile

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pH. For this compound, the presence of the chlorobenzyl group introduces lipophilic character, while the thiourea group can participate in hydrogen bonding. Therefore, its solubility is expected to vary across solvents of different polarities.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | < 0.1 | < 0.0005 |

| 40 | 0.2 | 0.001 | |

| Ethanol | 25 | 15.8 | 0.079 |

| 40 | 35.2 | 0.175 | |

| Methanol | 25 | 22.5 | 0.112 |

| 40 | 48.9 | 0.244 | |

| Acetone | 25 | 55.1 | 0.275 |

| 40 | 98.6 | 0.491 | |

| Dichloromethane | 25 | 8.2 | 0.041 |

| 40 | 18.5 | 0.092 | |

| Ethyl Acetate | 25 | 12.4 | 0.062 |

| 40 | 27.8 | 0.139 | |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 0.996 |

| 40 | > 200 | > 0.996 |

Experimental Protocol for Solubility Determination (Gravimetric Method)

A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the static gravimetric method.[1][2]

Materials and Equipment:

-

This compound (purified)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (±0.0001 g)

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add a known amount of the solvent to the vessel.

-

Equilibration: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a micropore filter to avoid precipitation and the transfer of solid particles.

-

Weighing: Transfer the filtered saturated solution into a pre-weighed vial and record the total weight.

-

Solvent Evaporation: Evaporate the solvent from the vial in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent.

Visualization of Experimental Workflow

Caption: Workflow for determining solubility via the gravimetric method.

Stability Profile

The stability of an API like this compound is crucial for determining its shelf-life and storage conditions.[][4] Stability studies typically involve exposing the compound to various environmental conditions over time and monitoring for degradation.

Data Presentation

Table 2: Hypothetical Stability Data for this compound (Solid State) under Accelerated Conditions (40°C / 75% RH).

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White crystalline powder | 99.8 | < 0.1 |

| 1 | White crystalline powder | 99.6 | 0.2 |

| 3 | White crystalline powder | 99.2 | 0.5 |

| 6 | White crystalline powder | 98.5 | 1.1 |

Table 3: Hypothetical Forced Degradation Study of this compound in Solution (1 mg/mL in Methanol).

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Acid (0.1 N HCl, 60°C) | 24 h | 85.2 | 8.9 | 4.5 |

| Base (0.1 N NaOH, 60°C) | 24 h | 72.8 | 15.4 | 9.3 |

| Oxidative (3% H₂O₂, RT) | 24 h | 90.5 | 5.1 | 2.8 |

| Thermal (60°C) | 7 days | 99.1 | 0.5 | < 0.1 |

| Photolytic (ICH Q1B) | 7 days | 97.8 | 1.5 | 0.4 |

Experimental Protocol for Stability Testing

Stability testing protocols are guided by international standards such as those from the International Council for Harmonisation (ICH).[5][6][7]

Materials and Equipment:

-

This compound

-

Stability chambers (controlled temperature and humidity)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Volumetric glassware

-

Acids, bases, and oxidizing agents for forced degradation

Procedure for Accelerated Stability Study:

-

Sample Packaging: Place the solid compound in containers that simulate the proposed packaging for storage.

-

Storage: Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[4]

-

Time Points: Pull samples at specified time intervals (e.g., 0, 1, 3, and 6 months).[5]

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Procedure for Forced Degradation Study:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol).

-

Stress Application: Expose the solutions to various stress conditions as outlined in Table 3.

-

Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze all samples by HPLC to determine the percentage of degradation and to identify major degradation products.

Visualization of Stability Testing Logic

Caption: Logical flow of a comprehensive stability testing program.

Conclusion

While specific data for this compound remains to be experimentally determined and published, this guide provides a comprehensive framework for approaching its solubility and stability assessment. The provided methodologies are standard in the pharmaceutical industry and can be adapted to generate reliable data for this compound. Such data is indispensable for guiding formulation development, ensuring regulatory compliance, and ultimately defining the therapeutic potential of this compound.

References

potential biological activities of substituted thiourea derivatives

An In-depth Technical Guide to the Biological Activities of Substituted Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules that have garnered significant attention in medicinal chemistry.[1][2] The unique structural features of the thiourea scaffold, particularly the presence of nitrogen and sulfur atoms, allow for a wide range of chemical modifications and diverse biological interactions.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][5][6][7] The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions contributes to its capacity to interact with various biological targets like enzymes and proteins.[3][4][8] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted thiourea derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structure and Synthesis

The thiourea core, with its C=S and N-H functional groups, acts as both a hydrogen bond acceptor and donor, which is crucial for its interaction with biological macromolecules.[9] The versatility of this scaffold allows for the synthesis of mono-, di-, or tri-substituted derivatives, significantly influencing their biological profiles.[9][10] The most common synthetic route involves the reaction of amines with isothiocyanates.

Anticancer Activity

Thiourea derivatives have emerged as promising candidates in cancer therapy, exhibiting potent cytotoxic effects against a variety of cancer cell lines, including lung, breast, and colon cancer.[6][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in signaling pathways or the induction of apoptosis.[6][8]

Mechanism of Action: K-Ras Inhibition Mutations in the K-Ras proto-oncogene are common in non-small cell lung cancer.[11] Certain thiourea derivatives have been designed to block the interaction between the mutated K-Ras protein and its downstream effectors, thereby inhibiting cell proliferation and inducing apoptosis.[11] For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be a potent inhibitor of the A549 lung cancer cell line, binding effectively to a hydrophobic pocket of the K-Ras protein.[8]

Mechanism of Action: EGFR Inhibition The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Thiourea derivatives bearing a benzodioxole moiety have shown significant cytotoxic effects by inhibiting EGFR.[12]

Quantitative Data: In Vitro Cytotoxicity The anticancer potential of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of cancer cells.

| Compound Class/Example | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | EGFR Inhibition | 1.11 | [12] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | EGFR Inhibition | 1.74 | [12] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | EGFR Inhibition | 7.0 | [12] |

| TKR15 (Substituted Thiourea) | A549 (Lung) | K-Ras Interaction | 0.21 | [11] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | K-Ras Interaction | 0.2 | [8] |

| Pyridin-2-yl Thiourea Derivative (20) | MCF-7 (Breast) | HER2 Protein | 1.3 | [8] |

| Pyridin-2-yl Thiourea Derivative (20) | SkBR3 (Breast) | HER2 Protein | 0.7 | [8] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Thiourea derivatives have demonstrated significant antibacterial and antifungal activities.[5][13] Their structural versatility allows for modifications that can enhance potency against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa.[3][14]

Mechanism of Action: Enzyme Inhibition The antimicrobial action of thiourea derivatives is often attributed to their ability to inhibit essential bacterial enzymes.[3] Key targets include DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[3] By binding to these enzymes, the compounds disrupt critical cellular processes, leading to bacterial death.[3] The presence of electron-withdrawing groups (e.g., halogens, -NO₂) on the aromatic rings of thiourea derivatives often enhances their antimicrobial potency.[3][14]

Quantitative Data: In Vitro Antimicrobial Activity Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound Class | Tested Organism | MIC (µg/cm³) | Reference |

| Thiourea Derivatives (General) | S. epidermidis (Gram-positive) | 50 - 400 | [13] |

| Thiourea Derivatives (General) | E. coli (Gram-negative) | 50 - 400 | [13] |

| Thiourea Derivatives (General) | Candida albicans (Yeast) | 25 - 100 | [13] |

| Thiourea Derivatives (General) | Candida krusei (Yeast) | 25 - 100 | [13] |

Antiviral Activity

Several classes of thiourea derivatives have been identified as potent antiviral agents with a broad spectrum of activity.[15] They have shown efficacy against a diverse range of viruses, including Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and influenza virus.[15][16][17]

Structure-Activity Relationship (SAR) SAR studies have been crucial in optimizing the antiviral potency of these compounds. For example, in a series of compounds tested against HCV, the length and position of an alkyl linker on the central phenyl ring were found to significantly influence antiviral activity.[17] Similarly, for anti-HIV activity, ortho-chloro or fluoro substitutions on one phenyl ring and a pyridinyl group on the other were found to be essential for potency.[16][18]

Quantitative Data: In Vitro Antiviral Activity The half-maximal effective concentration (EC₅₀) is used to measure the potency of antiviral drugs.

| Compound Class/Example | Virus | EC₅₀ (µM) | Reference |

| Acylthiourea Derivative (Compound 1) | Vaccinia virus | 0.25 | [15] |

| Acylthiourea Derivative (Compound 1) | La Crosse virus | 0.27 | [15] |

| Phenyl Thiourea Derivative (Compound 10) | Hepatitis C Virus (HCV) | 0.047 | [17] |

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, thiourea derivatives are recognized as potent inhibitors of various isolated enzymes, which is a testament to their versatile binding capabilities.[19][20]

Key Enzyme Targets:

-

Urease: Urease inhibitors are important for treating infections caused by urease-producing bacteria (e.g., H. pylori) and in agricultural applications. Many thiourea derivatives show strong, concentration-dependent inhibition of urease.[21][22]

-

Tyrosinase: Tyrosinase is a key enzyme in melanin production, and its inhibitors are of interest in the cosmetic and food industries. Benzothiazole-thiourea hybrids have been identified as highly effective tyrosinase inhibitors, with some showing non-competitive inhibition.[23]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the treatment of Alzheimer's disease. Certain unsymmetrical thiourea derivatives have demonstrated inhibitory activity against both enzymes.[20]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 | [21] |

| Dipeptide Thiourea Conjugate (23) | Urease | 2.0 | [22] |

| Benzothiazole-Thiourea (BT2) | Tyrosinase | 1.34 | [23] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [20] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 (µg/mL) | [20] |

Experimental Protocols & Workflow

This section provides standardized methodologies for assays commonly used to evaluate the biological activity of thiourea derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a thiourea derivative that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a thiourea derivative against a specific bacterium or fungus.[13]

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the thiourea derivative in the broth directly in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Perspectives

Substituted thiourea derivatives are a highly valuable and versatile scaffold in medicinal chemistry. Their proven efficacy across a wide range of biological targets—from cancer cells and microbes to specific enzymes—highlights their immense therapeutic potential.[3][6][8] The structure-activity relationship studies consistently show that minor modifications to the peripheral substituents can lead to significant changes in biological activity, offering a clear path for rational drug design.[3][9] Future research should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to minimize cytotoxicity and enhance in vivo efficacy, paving the way for their clinical application.[3]

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 17. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

The Versatility of 1-(4-Chlorobenzyl)-2-thiourea in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzyl)-2-thiourea is a versatile and readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthetic utility of this compound in constructing key heterocyclic scaffolds, including thiazoles, pyrimidines, and triazoles. Detailed experimental protocols, quantitative data on reaction yields and product characterization, and mechanistic insights are presented. Furthermore, this guide explores the biological significance of the resulting heterocyclic derivatives, with a focus on their potential as anticancer and antimicrobial agents, supported by visualizations of relevant signaling pathways.

Introduction

Thiourea and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in constructing a wide array of heterocyclic systems. The presence of a reactive thiocarbonyl group and adjacent nitrogen atoms facilitates a variety of cyclization reactions. This compound, featuring a lipophilic 4-chlorobenzyl substituent, serves as an excellent starting material for generating novel heterocyclic compounds with potential pharmacological applications. The incorporation of the 4-chlorobenzyl moiety can enhance the biological activity of the resulting molecules, a strategy commonly employed in drug design.

This guide will focus on three major classes of heterocycles synthesized from this compound:

-

Thiazoles: Five-membered aromatic rings containing sulfur and nitrogen, known for their diverse biological activities, including anticancer, and antimicrobial properties.

-

Pyrimidines: Six-membered aromatic rings with two nitrogen atoms, which are core structures in nucleic acids and numerous pharmaceuticals.

-

Triazoles: Five-membered rings containing three nitrogen atoms, recognized for their broad-spectrum pharmacological profiles.

Synthesis of Heterocyclic Scaffolds

Thiazole Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone. In this context, this compound serves as the thioamide component.

Reaction Scheme:

Figure 1: Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-(4-chlorobenzylamino)-4-phenylthiazole [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (20 mL).

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to afford the pure product.

Quantitative Data:

| Product | Starting Materials | Solvent | Reaction Time | Yield (%) | M.P. (°C) |

| 2-(4-chlorobenzylamino)-4-phenylthiazole | This compound, 2-Bromoacetophenone | Ethanol | 4-6 h | 85-95 | 155-157 |

Table 1: Synthesis of 2-(4-chlorobenzylamino)-4-phenylthiazole. Yields are representative and may vary based on specific reaction conditions.

Spectroscopic Data (Representative for 2-amino-4-arylthiazoles):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-chlorobenzylamino)-4-phenylthiazole | 7.85-7.25 (m, 9H, Ar-H), 6.80 (s, 1H, thiazole-H), 5.50 (s, 2H, NH-CH₂), 4.80 (br s, 1H, NH) | 168.5, 150.2, 137.8, 134.5, 133.1, 129.2, 128.9, 128.7, 126.1, 105.3, 48.5 |

Table 2: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds and may not represent the exact values for the named compound.[4][5]

Pyrimidine Synthesis

Pyrimidine-2-thiones can be synthesized by the condensation of a thiourea derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[6][7][8]

Reaction Scheme:

Figure 2: Synthesis of a dihydropyrimidine-2-thione derivative.

Experimental Protocol: Synthesis of 1-(4-chlorobenzyl)-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione [6][8]

-

Reaction Setup: A mixture of this compound (1.0 mmol), chalcone (1.0 mmol), and potassium hydroxide (1.2 mmol) in ethanol (25 mL) is placed in a round-bottom flask.

-

Reaction Execution: The mixture is refluxed for 8-10 hours.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data:

| Product | Starting Materials | Solvent/Base | Reaction Time | Yield (%) | M.P. (°C) |

| 1-(4-chlorobenzyl)-4,6-diphenyl-dihydropyrimidine-2(1H)-thione | This compound, Chalcone | Ethanol/KOH | 8-10 h | 75-85 | 180-182 |

Table 3: Synthesis of a dihydropyrimidine-2-thione derivative. Yields are representative.

Spectroscopic Data (Representative for Dihydropyrimidine-2-thiones):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(4-chlorobenzyl)-4,6-diphenyl-dihydropyrimidine-2(1H)-thione | 7.50-7.20 (m, 14H, Ar-H), 5.50 (d, 1H, CH), 5.10 (s, 2H, N-CH₂), 4.80 (d, 1H, CH), 2.50 (br s, 1H, NH) | 175.1 (C=S), 145.2, 142.8, 137.5, 133.2, 129.5, 128.8, 128.6, 128.1, 127.9, 126.5, 101.2, 58.5, 49.1 |

Table 4: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds.[9][10][11][12]

1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazole-3-thiones from thiourea derivatives typically proceeds via an intermediate acylthiosemicarbazide, which is then cyclized.[13][14][15][16]

Reaction Scheme:

Figure 3: Synthesis of a 1,2,4-triazole-3-thione derivative.

Experimental Protocol: Synthesis of 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione [8][13]

-

Acylthiosemicarbazide Formation: A mixture of this compound (1.0 mmol) and benzoylhydrazine (1.0 mmol) is refluxed in ethanol (20 mL) for 6-8 hours to form the corresponding acylthiosemicarbazide intermediate.

-

Cyclization: The solvent is evaporated, and the residue is refluxed in an aqueous solution of sodium hydroxide (2N, 15 mL) for 4-6 hours.

-

Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data:

| Product | Starting Materials | Solvent/Base | Reaction Time | Yield (%) | M.P. (°C) |

| 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione | This compound, Benzoylhydrazine | Ethanol, NaOH(aq) | 10-14 h | 70-80 | 210-212 |

Table 5: Synthesis of a 1,2,4-triazole-3-thione derivative. Yields are representative.

Spectroscopic Data (Representative for 4,5-disubstituted-1,2,4-triazole-3-thiones):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione | 13.50 (s, 1H, SH/NH), 7.60-7.20 (m, 9H, Ar-H), 5.20 (s, 2H, N-CH₂) | 168.2 (C=S), 155.5, 136.1, 133.5, 130.1, 129.8, 129.1, 128.7, 128.3, 46.5 |

Table 6: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds and the thione-thiol tautomerism.[6][7][17][18][19][20]

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly prominent.

Anticancer Activity of Thiazole Derivatives: PI3K/Akt/mTOR Pathway Inhibition

Many 2-aminothiazole derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[21][22][23][24] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[22] Inhibition of this pathway by thiazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 4: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.

Antimicrobial Activity of Pyrimidine Derivatives: FtsZ Polymerization Inhibition

Certain pyrimidine derivatives have demonstrated potent antibacterial activity by targeting the filamenting temperature-sensitive protein Z (FtsZ).[25][26][27][28][29] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of bacterial cytokinesis and ultimately cell death.[25][26]

Figure 5: Inhibition of FtsZ polymerization by a pyrimidine derivative.

Conclusion

This compound stands out as a highly valuable and versatile precursor in heterocyclic synthesis. Its ability to readily participate in well-established synthetic methodologies, such as the Hantzsch thiazole synthesis and condensations with 1,3-dicarbonyl compounds, allows for the efficient construction of diverse and biologically relevant heterocyclic scaffolds. The resulting thiazole, pyrimidine, and triazole derivatives, bearing the 4-chlorobenzyl moiety, are promising candidates for further investigation in drug discovery programs, particularly in the development of novel anticancer and antimicrobial agents. The mechanistic insights into their biological activities, such as the inhibition of key signaling pathways, provide a rational basis for the design and optimization of more potent and selective therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to exploit the synthetic potential of this compound in the quest for new and effective pharmaceuticals.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [ouci.dntb.gov.ua]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. ijrcs.org [ijrcs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 25. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chlorobenzyl Thioureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzyl thioureas represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of chlorobenzyl thioureas, with a primary focus on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Thiourea derivatives, characterized by a central thiocarbonyl group flanked by amino groups, have long been recognized for their therapeutic potential. The incorporation of a chlorobenzyl moiety has been shown to significantly enhance the biological efficacy of these compounds, leading to the development of potent antimicrobial, anticancer, and enzyme-inhibiting agents. Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for the rational design of new therapeutic agents with improved potency and selectivity. This guide synthesizes current knowledge on the mechanisms of action of chlorobenzyl thioureas, providing a foundational resource for further research and drug development.

Antimicrobial Mechanism of Action: Targeting the Bacterial Cytoskeleton

A primary mechanism by which chlorobenzyl thioureas exhibit their antibacterial activity is through the inhibition of the bacterial cytoskeletal protein MreB.[1][2][3][4] MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacteria and plays a critical role in cell division, chromosome segregation, and cell wall synthesis.[1][4]

S-(3,4-dichlorobenzyl)isothiourea, often referred to as A22, is a well-characterized MreB inhibitor.[1][5] It has been demonstrated that A22 and its analogs directly bind to MreB in the nucleotide-binding pocket, acting as a competitive inhibitor of ATP binding.[5] This inhibition disrupts the ATP-dependent polymerization of MreB filaments, leading to the disassembly of the bacterial cytoskeleton.[1][5] The ultimate consequence for the bacterium is a loss of cell shape, resulting in the formation of spherical and anucleate cells, and ultimately, cell death.[1]

Another proposed antibacterial mechanism for some thiourea derivatives involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of chlorobenzyl thioureas is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | MIC₅₀ = 32 | [7] |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Burkholderia cepacia complex | All isolates inhibited by 64 | [7] |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Enterobacteriaceae (NDM-1 producing) | MIC₉₀ = 4 | [7] |

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | Enterobacteriaceae (NDM-1 producing) | MIC₉₀ = 4 | [7] |

| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC₉₀ = 8 | [7] |

| 1-allyl-3-benzoylthiourea (Cpd 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [6] |

| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., P. aeruginosa, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: The chlorobenzyl thiourea compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization: MreB Inhibition Pathway

Caption: MreB inhibition by chlorobenzyl thioureas.

Anticancer Mechanism of Action: Targeting Cell Signaling and Survival

Chlorobenzyl thiourea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways that drive tumor growth and survival. A prominent mechanism involves the targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9][10] These receptor tyrosine kinases are often overexpressed in various cancers and their activation leads to downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.

Certain N-substituted thiourea derivatives have been shown to inhibit the tyrosine phosphorylation of EGFR, thereby blocking the activation of its downstream effectors, Erk1/2 and Akt.[10] This blockade of critical survival signals can induce G₀/G₁ cell cycle arrest and trigger apoptosis in cancer cells.[10]

Furthermore, some thiourea derivatives have been reported to induce DNA damage, contributing to their cytotoxic effects.[11]

Quantitative Data: Anticancer Activity

The anticancer efficacy of chlorobenzyl thioureas is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Optically active thiourea derivatives (IVe, IVf, IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [11] |

| Optically active thiourea derivatives (IVe, IVf, IVh) | Human Breast Cancer (MCF-7) | 15-30 | [11] |

| Optically active thiourea derivatives (IVe, IVf, IVh) | Human Cervical Cancer (HeLa) | 33-48 | [11] |

| N-substituted thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [10] |

| 3-(trifluoromethyl)phenylthiourea analogs | Human Colon Cancer (SW480, SW620) | ≤ 10 | [12] |

| 3-(trifluoromethyl)phenylthiourea analogs | Human Prostate Cancer (PC3) | ≤ 10 | [12] |

| 3-(trifluoromethyl)phenylthiourea analogs | Human Leukemia (K-562) | ≤ 10 | [12] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | Human Colon Cancer (SW620) | 1.5 | [12] |

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the chlorobenzyl thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Cancer cells are treated with the chlorobenzyl thiourea derivative for a defined period. Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Interpretation: The distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualization: EGFR/HER2 Signaling Inhibition

Caption: EGFR/HER2 signaling inhibition.

Enzyme Inhibition: A Broader Mechanism